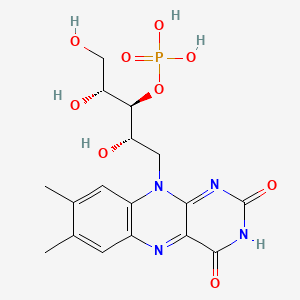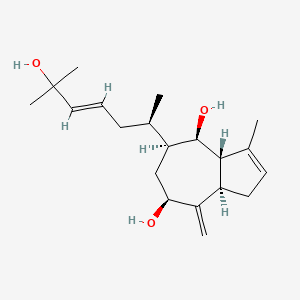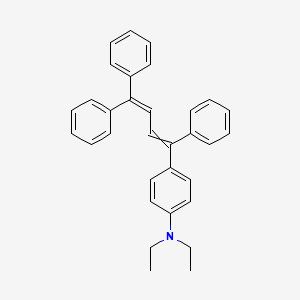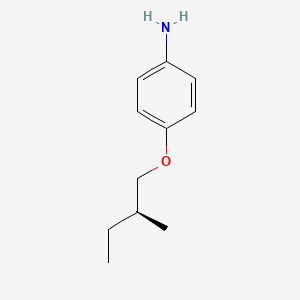
(S)-4-(2-Methyl-butoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Methyl-butoxy)-phenylamine is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as MBPA, and it is a chiral amine that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Mechanism Of Action
The exact mechanism of action of (S)-4-(2-Methyl-butoxy)-phenylamine is not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that are involved in inflammation and pain. It may also work by interacting with specific receptors in the nervous system that are involved in pain perception.
Biochemical And Physiological Effects
Studies have shown that (S)-4-(2-Methyl-butoxy)-phenylamine has a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. It has also been found to have insecticidal properties, making it a potential candidate for use in pest control.
Advantages And Limitations For Lab Experiments
One of the main advantages of (S)-4-(2-Methyl-butoxy)-phenylamine is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of the compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are many potential future directions for research on (S)-4-(2-Methyl-butoxy)-phenylamine. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of interest is the development of new insecticides based on the compound's insecticidal properties. Additionally, the compound's unique properties make it a promising candidate for use in materials science, and research in this area is also likely to continue in the future.
Synthesis Methods
The synthesis of (S)-4-(2-Methyl-butoxy)-phenylamine involves a series of chemical reactions that are carried out under specific conditions. The process starts with the reaction of 2-methyl-1-butanol with sodium hydride to produce 2-methyl-1-butylsodium. This is then reacted with 4-nitrophenyl chloride to produce 4-nitrophenyl-2-methyl-1-butyl ether. The final step involves the reduction of the nitro group to an amine using a suitable reducing agent. The resulting product is (S)-4-(2-Methyl-butoxy)-phenylamine.
Scientific Research Applications
(S)-4-(2-Methyl-butoxy)-phenylamine has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, it has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In agrochemicals, it has been found to have insecticidal properties that can be used to control pests. In materials science, it has been found to have unique properties that make it suitable for use in the production of polymers and other materials.
properties
IUPAC Name |
4-[(2S)-2-methylbutoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROCLXOXZQSXQJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2-Methyl-butoxy)-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


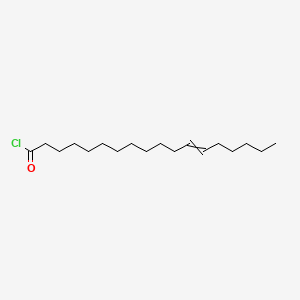
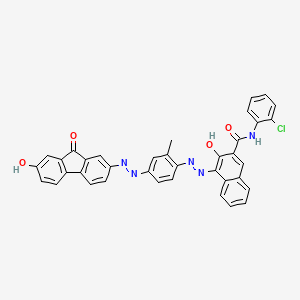
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
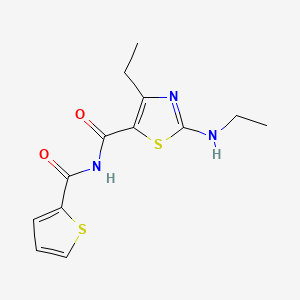
![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)
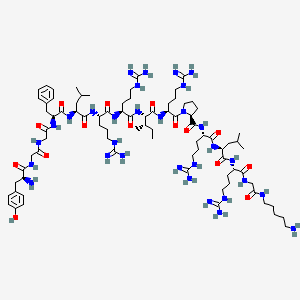
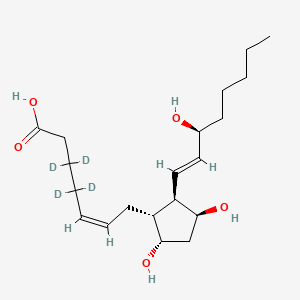
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
